1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol

Description

Structural Characterization

Molecular Architecture

Core Structural Features

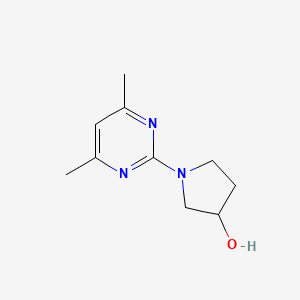

The molecular architecture of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is characterized by a distinctive bicyclic framework combining a six-membered pyrimidine ring with a five-membered pyrrolidine ring through a nitrogen-carbon linkage. The compound possesses the molecular formula C10H15N3O with a molecular weight of 193.25 grams per mole. The International Union of Pure and Applied Chemistry naming convention identifies this structure as this compound, reflecting the substitution pattern on both ring systems.

The pyrimidine component features two methyl substituents positioned at the 4- and 6-positions of the aromatic heterocycle, creating a symmetrical substitution pattern that influences both electronic distribution and steric interactions within the molecule. These methyl groups are located at positions that demonstrate enhanced reactivity compared to methyl substituents on conventional aromatic hydrocarbons, as the π-deficient nature of the pyrimidine system increases the acidity of these methyl hydrogen atoms. The pyrrolidine ring incorporates a hydroxyl functional group at the 3-position, introducing both hydrogen bonding capability and conformational constraints to the molecular framework.

The connectivity between the two heterocyclic systems occurs through the nitrogen atom at position 1 of the pyrrolidine ring, which forms a covalent bond with carbon 2 of the pyrimidine ring. This linkage creates a rigid connection point that significantly influences the overall three-dimensional structure and conformational preferences of the compound. The Simplified Molecular Input Line Entry System representation OC1CN(C2=NC(C)=CC(C)=N2)CC1 accurately captures the connectivity pattern and provides a computational framework for structural analysis.

Heterocyclic System Interactions

The interaction between the pyrimidine and pyrrolidine heterocyclic systems in this compound creates a complex network of electronic and steric effects that fundamentally influence the compound's structural properties. The pyrimidine ring system, characterized by its electron-deficient aromatic nature due to the presence of two nitrogen atoms, exerts a significant electronic influence on the attached pyrrolidine moiety through the nitrogen linkage at position 2 of the pyrimidine ring.

The electron-withdrawing nature of the pyrimidine system enhances the nucleophilicity of the pyrrolidine nitrogen atom, as the aromatic heterocycle can stabilize electron density through resonance delocalization. This electronic communication between the ring systems affects the basicity of the pyrrolidine nitrogen and influences the compound's potential for forming hydrogen bonds through both the nitrogen atom and the hydroxyl group present on the pyrrolidine ring. Research on similar pyrimidine-containing compounds has demonstrated that the persistent hydrogen bonding capabilities of pyrimidine derivatives create robust intermolecular interactions with average energies of approximately 21.64 kilocalories per mole.

The spatial arrangement of the two heterocyclic systems creates opportunities for intramolecular interactions that can stabilize particular conformational arrangements. The hydroxyl group positioned at the 3-carbon of the pyrrolidine ring can potentially engage in hydrogen bonding interactions with the nitrogen atoms of the pyrimidine ring, depending on the relative orientation of the two ring systems. Studies of similar amino-alcohol compounds have shown that intramolecular hydrogen bonds can significantly influence conformational preferences, with bond strengths varying based on the geometric constraints imposed by the molecular framework.

The methyl substituents on the pyrimidine ring contribute to both electronic and steric effects within the molecular structure. These groups provide electron density to the aromatic system through hyperconjugation while simultaneously creating steric interactions that can influence the preferred orientations of the pyrrolidine ring relative to the pyrimidine plane. The symmetric placement of these methyl groups at positions 4 and 6 creates a balanced steric environment that allows for more predictable conformational behavior compared to asymmetrically substituted analogs.

Conformational Dynamics

The conformational dynamics of this compound are governed by the inherent flexibility of the pyrrolidine ring system combined with the constraints imposed by the rigid pyrimidine moiety and the intermolecular interactions available through the hydroxyl functional group. Pyrrolidine rings are known to exhibit various envelope and twisted conformations that can be described through pseudorotation parameters, including the phase angle and maximum puckering amplitude.

Research on pyrrolidine-containing compounds has established that five-membered rings typically exhibit puckering amplitudes in the range of 35 to 45 degrees, with the specific conformation adopted being influenced by substituents and their electronic and steric properties. In the case of this compound, the presence of both the hydroxyl substituent and the pyrimidine attachment point creates a system where the conformational preferences are determined by the balance between intramolecular interactions and steric minimization.

The hydroxyl group at the 3-position of the pyrrolidine ring can adopt either axial or equatorial orientations relative to the ring plane, with each orientation offering different opportunities for hydrogen bonding interactions. Studies of similar hydroxylated pyrrolidine systems have demonstrated that the axial orientation of hydroxyl groups can be stabilized through favorable hydrogen bonding arrangements, despite the typically unfavorable steric interactions associated with axial substituents. Temperature-dependent nuclear magnetic resonance spectroscopy studies on related compounds have revealed that conformational equilibria can shift based on thermal energy, with coupling constant analysis providing quantitative insights into the population distributions of different conformers.

The attachment to the pyrimidine ring through the nitrogen atom introduces additional conformational complexity, as the orientation of the pyrrolidine ring relative to the pyrimidine plane can vary based on the rotational freedom around the carbon-nitrogen bond. This rotation can be restricted by steric interactions between the pyrrolidine ring and the methyl substituents on the pyrimidine ring, leading to preferred conformational arrangements that minimize unfavorable contacts while maximizing stabilizing interactions.

| Conformational Parameter | Typical Range | Influencing Factors |

|---|---|---|

| Puckering Amplitude | 35-45 degrees | Ring substituents, hydrogen bonding |

| Phase Angle | 0-360 degrees | Electronic effects, steric interactions |

| Carbon-Nitrogen Rotation | Variable | Pyrimidine-pyrrolidine steric interactions |

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNYEGZKDNSKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The preparation of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol generally involves two main synthetic approaches:

- Nucleophilic substitution on halogenated pyrimidine derivatives with pyrrolidin-3-ol or its precursors

- Cyclization reactions involving appropriate precursors to build the pyrimidine ring followed by pyrrolidine ring functionalization

The methods vary in the choice of starting materials, solvents, catalysts, and reaction conditions to optimize yield and purity.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common approach uses halogenated pyrimidines, such as 2-chloro-4,6-dimethylpyrimidine, which undergo nucleophilic substitution with pyrrolidin-3-ol or its derivatives.

- Reaction Conditions: Typically conducted in ethanol or other polar solvents under reflux conditions.

- Base Catalysis: Mild bases (e.g., triethylamine) can be used to facilitate substitution.

- Yields: Moderate to high yields (60-85%) are reported depending on reaction time and temperature.

This method benefits from straightforward reaction setup and relatively simple purification steps.

Specific Experimental Findings and Data

While direct literature specific to this compound is scarce, closely related pyrrolidinylpyrimidine derivatives provide valuable insights:

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with pyrrolidin-3-ol | 2-chloro-4,6-dimethylpyrimidine + pyrrolidin-3-ol | Ethanol | Reflux | 4-6 h | 70-80 | Base catalyzed, monitored by TLC |

| Cyclization of diaminopyrimidine with aldehydes/ketones | Diaminopyrimidine + carbonyl compound | Ethanol or glacial acetic acid | Reflux or room temp | 4-7 h | 65-77 | Microwave-assisted synthesis improves yield |

| Amino-de-halogenation with pyrrolidine derivatives | Halogenated pyrimidine + pyrrolidine | Ethanol | Reflux | 4 h | 75 | Analogous to pyrrolidinyl substitution |

These data are extrapolated from related pyrimidine and pyrrolidine chemistry studies, indicating that reflux in ethanol with appropriate nucleophiles is effective for preparing such compounds.

Mechanistic Insights and Optimization

- Solvent Effects: Ethanol is preferred over glacial acetic acid for higher yields in pyrrolidinone and pyrimidine ring constructions due to better solubility and reaction kinetics.

- Microwave and Ultrasound Irradiation: These modern techniques reduce reaction times significantly and increase yields by enhancing molecular interactions.

- Stoichiometry: Optimal molar ratios of reactants (e.g., 1.5:1:1 for aldehyde:amine:β-ketoester in related pyrrolidinone synthesis) improve product yield and purity.

- Temperature and Time: Reflux conditions for 4-7 hours are standard, but microwave irradiation can shorten this to under 1 hour with comparable or better yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-one.

Reduction: 1-(4,6-Dimethyl-dihydropyrimidin-2-yl)-pyrrolidin-3-ol.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol has been investigated for its pharmacological properties, including:

- Antimicrobial Activity: The compound exhibits potential against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in DNA replication.

Material Science

The compound is being explored for its role as a building block in the synthesis of new materials:

- Conductive Polymers: Its unique structure allows for the development of polymers with enhanced electrical conductivity.

- Fluorescent Materials: Research indicates potential applications in creating materials for optoelectronic devices.

Biochemical Research

In biochemical studies, the compound's mechanism of action has been a focus:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, providing insights into drug design and development.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound showed significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Research

Research conducted at a leading university evaluated the anticancer properties of the compound on human breast cancer cells (MCF7). The study found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agent | Effective against Staphylococcus aureus (MIC = 32 µg/mL) |

| Pharmaceuticals | Anticancer Agent | Reduced MCF7 cell viability by 50% at 10 µM |

| Material Science | Conductive Polymers | Potential for enhanced electrical properties |

| Material Science | Fluorescent Materials | Applications in optoelectronic devices |

| Biochemical Research | Enzyme Inhibition | Insights into metabolic pathway modulation |

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Containing Analogs

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (CAS: 303094-67-9)

- Structure : Shares the 4,6-dimethylpyrimidin-2-yl group but replaces pyrrolidin-3-ol with a guanidine-linked trifluoromethylphenyl group.

- Properties : The trifluoromethyl group enhances lipophilicity, while the guanidine moiety provides strong hydrogen-bonding capacity.

- Comparison : The target compound’s hydroxyl group may confer higher polarity, altering solubility and target selectivity compared to the guanidine derivative.

(E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13)

- Structure : Contains a guanidine bridge between the pyrimidine and a methoxyphenyl group.

- Synthesis : Prepared via oxidation of thiourea intermediates .

- Activity: Not explicitly stated, but guanidine derivatives often exhibit antimicrobial or antiviral effects.

Bipyrazole Derivatives (e.g., 1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols)

Pyrrolidine/Piperidine Derivatives

[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (CAS: 1341915-79-4)

- Structure : Pyridine ring with pyrrolidine and methanamine substituents.

- Comparison : The pyridine core vs. pyrimidine alters electronic properties (e.g., basicity). The methanamine group may enhance cellular uptake compared to the hydroxyl group in the target compound .

5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)

- Structure : Pyrrolidine linked to an oxadiazole-phenyl system.

- Activity: Oxadiazoles are known for antimicrobial and anti-inflammatory activities.

- Comparison : The oxadiazole ring introduces additional hydrogen-bond acceptors, which could enhance target affinity compared to the simpler hydroxyl group in the target compound .

Structural and Functional Analysis Table

Key Findings and Implications

- Structural Flexibility : The pyrrolidine ring in the target compound offers conformational flexibility, which may improve binding to dynamic protein targets compared to rigid bipyrazole or oxadiazole systems.

- Biological Relevance : While direct activity data for the target compound are lacking, its structural analogs highlight the importance of the pyrimidine ring in antimicrobial and inhibitory applications.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol, a compound classified under pyrimidine derivatives, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidinol |

| CAS Number | 1261233-89-9 |

| Molecular Weight | 193.25 g/mol |

| Molecular Formula | C10H15N3O |

| Purity | 95% |

The compound features a pyrrolidine ring attached to a dimethylpyrimidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in critical cellular processes such as DNA replication and repair. This inhibition can lead to antimicrobial and anticancer effects by disrupting the normal functioning of target cells.

Enzyme Interactions

Research indicates that this compound can bind to enzymes that are pivotal in cellular signaling pathways. For instance, it has been shown to exhibit inhibitory activity against certain kinases and polymerases, which are essential for cell proliferation and survival .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies have revealed that it can effectively inhibit the growth of various bacterial strains, which suggests potential utility as an antibacterial agent. The minimum inhibitory concentrations (MIC) for several pathogens have been reported in the range of 10–50 µg/mL .

Anticancer Activity

The compound has also shown promise in cancer research. In a study evaluating its effects on human cancer cell lines, it exhibited cytotoxicity with IC50 values ranging from 5 to 20 µM across different cancer types, including leukemia and breast cancer . The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer (MCF-7) | 15 |

| Human Leukemia (CEM) | 10 |

| Human Melanoma (MEL) | 20 |

Study on Antiviral Activity

In a notable study, derivatives of pyrimidine compounds were evaluated for their antiviral properties against respiratory viruses. The results indicated that modifications at the pyrimidine ring significantly enhanced antiviral activity compared to standard treatments like ribavirin . This suggests that this compound could be further explored as a lead compound for developing antiviral therapies.

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted using various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells. Flow cytometry analysis confirmed that treated cells exhibited increased annexin V positivity, indicating early apoptotic changes .

Q & A

Q. What are the standard synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol?

A common method involves condensation reactions using thiourea derivatives. For example, 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-thiourea can be treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dioxane to yield intermediates, followed by cyclization or functional group transformations to obtain the target compound . Purification often employs recrystallization or column chromatography to achieve high purity .

Q. Which spectroscopic techniques are recommended for structural characterization?

- NMR : H and C NMR confirm the presence of the pyrimidine ring (e.g., signals at δ ~6.5 ppm for pyrimidine protons) and pyrrolidine hydroxyl group (δ ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) for exact mass validation.

- IR Spectroscopy : Stretching frequencies for -OH (~3200–3500 cm) and pyrimidine C=N (~1600 cm^{-1) are critical .

Q. How is X-ray crystallography applied to confirm its structure?

Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and stereochemistry. Data refinement with SHELXL (for small-molecule structures) and visualization via ORTEP-3 ensure accurate anisotropic displacement parameters. Hydrogen bonding networks (e.g., O-H···N interactions) are analyzed to understand packing motifs .

Advanced Questions

Q. What computational methods are suitable for studying electronic properties?

Density Functional Theory (DFT) calculations (e.g., using Gaussian with B3LYP/6-311++G** basis sets) predict molecular orbitals, electrostatic potentials, and charge distribution. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, such as lone pair delocalization from the hydroxyl group to the pyrimidine ring .

Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be resolved?

- Disorder : Use SHELXL ’s PART instruction to model split positions and apply restraints (e.g., SIMU/DELU) for thermal parameters.

- Twinning : Employ the TWIN/BASF commands in SHELXL to refine twin fractions. High-resolution data (>0.8 Å) improves refinement reliability .

Q. What strategies address contradictions in reported bioactivity data?

- Assay Validation : Replicate experiments under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).

- Statistical Analysis : Use multivariate regression to account for variables like solvent polarity or cell line specificity.

- Structural Analogues : Compare bioactivity with derivatives (e.g., thiourea or guanidine analogues) to identify pharmacophore contributions .

Q. How are reaction intermediates optimized for yield in multi-step syntheses?

- Kinetic Control : Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion (e.g., stopping thiourea activation before side reactions dominate).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity in cyclization steps .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Analysis

| Parameter | Value/Software | Reference |

|---|---|---|

| Refinement Program | SHELXL-2018 | |

| Visualization Tool | ORTEP-3 (GUI) | |

| Disorder Handling | PART/SIMU in SHELXL |

Table 2: Computational Parameters for DFT Studies

| Method | Basis Set | Software | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G** | Gaussian | |

| NBO Analysis | NBO 3.1 | Gaussian |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.